molecular formula C8H10F3NO3 B2663389 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid CAS No. 2230799-17-2

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid

Cat. No.: B2663389
CAS No.: 2230799-17-2
M. Wt: 225.167
InChI Key: JWJUUKRMSKSZND-UHFFFAOYSA-N
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Description

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of trifluoroacetic anhydride as the trifluoroethylating agent, which reacts with piperidine-4-carboxylic acid in the presence of a base such as triethylamine . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
  • 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-5-carboxylic acid
  • 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-6-carboxylic acid

Uniqueness

2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The position of the trifluoroethyl group and the carboxylic acid group influences its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-2-1-5(7(14)15)3-6(12)13/h5H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJUUKRMSKSZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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